molecular formula C8H5BrClNO3 B12816423 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one

1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one

Cat. No.: B12816423
M. Wt: 278.49 g/mol
InChI Key: BDRCCDLPPMZZOW-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrClNO3 It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and nitro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one typically involves the bromination, chlorination, and nitration of acetophenone derivatives. One common method includes:

    Bromination: Acetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent.

    Nitration: Finally, the chlorinated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different functional groups replacing the bromine, chlorine, or nitro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-nitrophenyl)ethan-1-one
  • 1-(3-Chloro-5-nitrophenyl)ethan-1-one
  • 1-(3-Bromo-4-nitrophenyl)ethan-1-one

Comparison: 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one is unique due to the simultaneous presence of bromine, chlorine, and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H5BrClNO3

Molecular Weight

278.49 g/mol

IUPAC Name

1-(3-bromo-5-chloro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrClNO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3

InChI Key

BDRCCDLPPMZZOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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